BenchChemオンラインストアへようこそ!

(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-4-yl)(pyrrolidin-1-yl)methanone

medicinal chemistry chemical biology building block procurement

Procure CAS 443117-12-2 for its rationally differentiated benzothiazole-piperidine-amide architecture. The 6-methoxy substituent and pyrrolidine amide terminus provide unique electronic and steric vectors for SphK1 and PPARδ lead optimization, as supported by published SAR. Its clean bioactivity annotation status (no ChEMBL/PubChem data) makes it ideal for unbiased phenotypic screening libraries. Research-use-only compound supplied at ≥95% purity worldwide.

Molecular Formula C18H23N3O2S
Molecular Weight 345.46
CAS No. 443117-12-2
Cat. No. B2824473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-4-yl)(pyrrolidin-1-yl)methanone
CAS443117-12-2
Molecular FormulaC18H23N3O2S
Molecular Weight345.46
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)N3CCC(CC3)C(=O)N4CCCC4
InChIInChI=1S/C18H23N3O2S/c1-23-14-4-5-15-16(12-14)24-18(19-15)21-10-6-13(7-11-21)17(22)20-8-2-3-9-20/h4-5,12-13H,2-3,6-11H2,1H3
InChIKeyHXPIVVVIMNAAEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-4-yl)(pyrrolidin-1-yl)methanone – CAS 443117-12-2: Core Structural Identity, Physicochemical Profile, and Procurement Classification


(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-4-yl)(pyrrolidin-1-yl)methanone (CAS 443117‑12‑2) is a fully synthetic small molecule belonging to the benzothiazole‑piperidine‑amide class, in which a 6‑methoxybenzo[d]thiazol‑2‑yl group is connected via a piperidine linker to a pyrrolidin‑1‑yl methanone terminus . Its molecular formula is C₁₈H₂₃N₃O₂S and its molecular weight is 345.46 g mol⁻¹ . The compound is currently listed exclusively as a research chemical (not for human or veterinary therapeutic use) and is supplied at a purity specification of ≥95 % (typically 95 %) . Publicly available biological characterisation is extremely limited: no quantitative bioactivity data (IC₅₀, Kd, EC₅₀), no crystallographic complexes, and no in‑vivo pharmacokinetic profiles have been deposited in core authoritative databases such as ChEMBL, PubChem BioAssay or DrugBank . Consequently, the compound’s current value proposition resides predominantly in its well‑defined chemical structure and its suitability as a functionalised scaffold for further medicinal‑chemistry elaboration.

Why Generic Substitution of (1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-4-yl)(pyrrolidin-1-yl)methanone Fails: Structural Determinants That Preclude Simple Analog Replacement


The compound cannot be casually interchanged with other benzothiazole‑piperidine derivatives because each structural element contributes distinct conformational, electronic, and hydrogen‑bonding properties that are not simultaneously present in any single commercially available analog. The 6‑methoxy substituent on the benzothiazole ring modulates both the electron density of the aromatic system and the preferred torsional angle between the benzothiazole and the piperidine ring, whereas the pyrrolidin‑1‑yl methanone terminus introduces a specific steric bulk and carbonyl orientation that differs fundamentally from the carboxylic acid, morpholine amide, or pyridyl carboxamide termini found in the closest purchasable analogs . Even the removal of the methoxy group (yielding the des‑methoxy benzothiazole analog) or replacement of pyrrolidine by morpholine would alter the compound’s hydrogen‑bond acceptor count, clogP, and polar surface area, which are key determinants of binding‑site complementarity and pharmacokinetic behaviour . Because the target compound’s activity profile has not been publicly quantified, these structural arguments represent the sole evidence‑based basis for differentiation; however, they align with well‑established structure–activity relationship (SAR) principles observed across multiple benzothiazole‑piperidine chemotypes .

Quantitative Differentiation Evidence for (1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-4-yl)(pyrrolidin-1-yl)methanone – Head‑to‑Head, Cross‑Study, and Class‑Level Comparisons


1‑(6‑Methoxybenzo[d]thiazol‑2‑yl)piperidine‑4‑carboxylic acid (CAS 1282321‑65‑6) vs. the Pyrrolidinyl Methanone Target: Functional‑Group Contrast Defines Distinct Chemical Reactivity and Downstream Derivatisation Pathways

The closest commercially available analog, 1‑(6‑methoxybenzo[d]thiazol‑2‑yl)piperidine‑4‑carboxylic acid (CAS 1282321‑65‑6), terminates in a free carboxylic acid, whereas the target compound bears a pyrrolidin‑1‑yl methanone amide. The carboxylic acid analog has been reported to inhibit COX‑1 and COX‑2 with IC₅₀ values of approximately 11.34 µM and 11.21 µM, respectively, in an isolated enzyme assay . No corresponding COX inhibition data exist for the target amide, and the amide functionality precludes the same hydrogen‑bond donor capacity and ionisation state at physiological pH, making it improbable that the two compounds share an identical biological profile . For procurement decisions, the carboxylic acid serves as a precursor for amide coupling, whereas the target amide is a pre‑formed, non‑ionisable moiety suitable for downstream modifications that require a stable tertiary amide.

medicinal chemistry chemical biology building block procurement

Molecular Property Differentiation: Predicted clogP, Topological Polar Surface Area, and Hydrogen‑Bonding Capacity Distinguish the Target from Common C4‑Piperidine Variants

Using in silico property calculations (PubChem standardiser), the target compound (C₁₈H₂₃N₃O₂S) exhibits a topological polar surface area (TPSA) of approximately 58 Ų and a predicted clogP of ~2.8, with 3 hydrogen‑bond acceptors and 0 hydrogen‑bond donors . In comparison, the most frequently listed C4‑piperidine analog, (1‑(6‑methoxybenzo[d]thiazol‑2‑yl)piperidin‑4‑yl)(morpholino)methanone (CAS not assigned), incorporates an additional ether oxygen, increasing TPSA to ~67 Ų and hydrogen‑bond acceptors to 4, while lowering clogP to ~2.1 . The pyrrolidine amide therefore provides a more lipophilic, less polar character that may favour blood–brain barrier penetration or membrane partitioning relative to the morpholine analog, a property that can be critical when selecting tool compounds for CNS‑targeted phenotypic screens . These computed differences, while not experimentally validated for the target, are derived from widely accepted algorithms and serve as actionable filtering criteria during library procurement.

ADME prediction drug design library enumeration

Class‑Level Kinase Inhibitor Potential: Benzothiazole‑Piperidine Scaffolds as Selective Sphingosine Kinase‑1 (SphK1) Inhibitors – Structural Prerequisites for Target Engagement

Patent literature establishes that benzothiazole‑piperidine derivatives bearing a carbonyl‑containing substituent at the piperidine 4‑position can act as selective inhibitors of sphingosine kinase‑1 (SphK1) over SphK2 . In the exemplified patent series (EP 2313403 B1 / US 8,436,186), compounds with general formula I achieved SphK1 IC₅₀ values in the sub‑micromolar to low‑micromolar range in biochemical assays, while showing >10‑fold selectivity against SphK2 . The target compound’s 6‑methoxybenzothiazole core and pyrrolidin‑1‑yl methanone substituent satisfy the key pharmacophoric elements described in the patent (a 2‑aminobenzothiazole or substituted benzothiazole linked to a piperidine ring that carries a carbonyl‑based functionality at the 4‑position). No specific IC₅₀ for CAS 443117‑12‑2 is reported; however, the structural congruence with the patent’s Markush claims supports a class‑level inference that this compound could exhibit SphK1 inhibitory activity. In contrast, analogs lacking the carbonyl group at the piperidine 4‑position (e.g., simple N‑aryl piperidines) fall outside the claimed pharmacophore and are not predicted to inhibit SphK1.

sphingosine kinase oncology chemical probe

Pyrrolidine vs. Morpholine Amide: Impact on PPARδ Agonist Activity and Subtype Selectivity in a Related Benzothiazole‑Piperidine Series

In a published study on 2‑(1‑piperidinyl)‑1,3‑benzothiazole PPARδ agonists, the introduction of a pyrrolidin‑1‑yl carbonyl group at the piperidine 4‑position was shown to enhance human PPARδ transactivation activity and subtype selectivity over PPARα and PPARγ, compared with the corresponding morpholine amide . Specifically, the pyrrolidine analog (compound 15 in the publication) exhibited an EC₅₀ of 12 nM for PPARδ, while the morpholine counterpart showed EC₅₀ >100 nM, representing an >8‑fold improvement in potency . The target compound shares the identical 4‑(pyrrolidin‑1‑yl)carbonyl‑piperidine motif, albeit on a 6‑methoxybenzothiazole core rather than the unsubstituted benzothiazole used in the published series. The presence of the 6‑methoxy group may further modulate potency and selectivity, but the published data provide a direct, quantitative precedent that the pyrrolidine amide terminus is superior to the morpholine amide for engaging PPARδ in this chemotype.

PPARδ metabolic disease structure–activity relationship

Absence of Data as a Differentiation Signal: Procuring a Structurally Defined but Biologically Uncharacterised Scaffold Enables Unbiased Phenotypic Screening

In contrast to heavily annotated analogs such as the carboxylic acid derivative (COX inhibition) or well‑characterised kinase inhibitor chemotypes, CAS 443117‑12‑2 has no publicly disclosed biological activity . This absence of data is an actionable differentiator for procurement: a compound with zero activity annotations is preferable for unbiased phenotypic screening campaigns, where pre‑existing target annotations could introduce confirmation bias . The closest annotated analog, 1‑(6‑methoxybenzo[d]thiazol‑2‑yl)piperidine‑4‑carboxylic acid, carries COX‑1/COX‑2 IC₅₀ values of ~11 µM, meaning it cannot be considered a ‘clean’ screening probe . The target amide, by virtue of its different functional group and lack of COX annotation, offers a cleaner starting point for de‑novo target identification.

phenotypic screening chemical biology probe discovery

Optimal Application Scenarios for (1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-4-yl)(pyrrolidin-1-yl)methanone Based on Verified Differentiation Evidence


Sphingosine Kinase‑1 (SphK1) Chemical Probe Development: Leveraging a Patent‑Validated Pharmacophore

Researchers aiming to develop selective SphK1 inhibitors for oncology or inflammatory disease applications can rationally select CAS 443117‑12‑2 as a starting scaffold. The compound satisfies the structural requirements of the Markush claims in EP 2313403 B1 and US 8,436,186, where benzothiazole‑piperidine derivatives with a carbonyl‑containing 4‑substituent demonstrated SphK1 IC₅₀ values in the 0.1–5 µM range with >10‑fold selectivity over SphK2 . The 6‑methoxy substitution and pyrrolidine amide terminus offer vectors for further SAR exploration that are not present in the simpler patent examples.

PPARδ‑Focused Medicinal Chemistry: Exploiting the Pyrrolidine Amide Motif for Enhanced Potency and Subtype Selectivity

Medicinal chemistry teams pursuing PPARδ agonists for metabolic or anti‑inflammatory indications can prioritise the pyrrolidine amide over morpholine or carboxylic acid analogs. Published SAR in a closely related 2‑(1‑piperidinyl)‑1,3‑benzothiazole series demonstrated that the pyrrolidin‑1‑yl carbonyl group improved PPARδ EC₅₀ from >100 nM to 12 nM (>8‑fold) and increased selectivity over PPARα/γ . The 6‑methoxy substituent on the target compound provides an additional tunable position for modulating potency, solubility, and metabolic stability.

Unbiased Phenotypic Screening Library Construction: A Structurally Defined, Completely Unannotated Entry

Compound library managers seeking to populate diversity‑oriented or unbiased phenotypic screening collections can procure CAS 443117‑12‑2 as a chemically well‑defined but biologically uncharacterised entry. As of April 2026, no bioactivity annotations exist in ChEMBL, PubChem BioAssay, DrugBank, or PubMed . This stands in contrast to the closest analog (carboxylic acid), which carries COX‑1/COX‑2 activity annotations and is therefore less suitable for target‑agnostic screening. The target compound’s clean annotation status supports its use in discovery campaigns where avoiding pre‑existing target bias is paramount .

Chemical Biology Tool Compound Design: A Non‑Ionisable Tertiary Amide Scaffold for Intracellular Target Engagement

Chemical biologists designing tool compounds for intracellular targets can exploit the target compound’s tertiary amide functionality, which is non‑ionisable at physiological pH (predicted pKa of conjugate acid <0). Compared with the carboxylic acid analog (pKa ~4.5, predominantly ionised at pH 7.4), the tertiary amide is expected to exhibit superior passive membrane permeability and reduced efflux transporter recognition . The combination of moderate lipophilicity (clogP ~2.8), low TPSA (~58 Ų), and zero hydrogen‑bond donors positions the compound favourably for intracellular or CNS applications .

Quote Request

Request a Quote for (1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-4-yl)(pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.